6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol is a synthetic organic compound that belongs to the pyridazine class of heterocyclic compounds This compound is characterized by the presence of a pyridazine ring substituted with a 4-chlorophenyl group and a 3-(difluoromethoxy)benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Substitution with 4-Chlorophenyl Group:
Attachment of 3-(Difluoromethoxy)benzyl Group: The final step involves the alkylation of the pyridazine ring with a 3-(difluoromethoxy)benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-4-[3-(trifluoromethoxy)benzyl]pyridazin-3-ol: Similar structure with a trifluoromethoxy group instead of a difluoromethoxy group.
6-(4-Bromophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol: Similar structure with a bromophenyl group instead of a chlorophenyl group.
6-(4-Chlorophenyl)-4-[3-(methoxy)benzyl]pyridazin-3-ol: Similar structure with a methoxy group instead of a difluoromethoxy group.
Uniqueness
6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol is unique due to the presence of both the 4-chlorophenyl and 3-(difluoromethoxy)benzyl groups, which confer specific chemical and biological properties. These structural features may influence its reactivity, binding affinity, and overall activity in various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[[3-(difluoromethoxy)phenyl]methyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O2/c19-14-6-4-12(5-7-14)16-10-13(17(24)23-22-16)8-11-2-1-3-15(9-11)25-18(20)21/h1-7,9-10,18H,8H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZDEXSIEKEUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.